molecular formula C18H30O4 B1580941 1,10-Decanediol dimethacrylate CAS No. 6701-13-9

1,10-Decanediol dimethacrylate

Cat. No. B1580941
CAS RN: 6701-13-9
M. Wt: 310.4 g/mol
InChI Key: LRZPQLZONWIQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Decanediol dimethacrylate is a crosslinker with a hydrophobic spacer . It has the empirical formula C18H30O4 and a molecular weight of 310.43 .


Synthesis Analysis

While there isn’t specific information available on the synthesis of 1,10-Decanediol dimethacrylate, a related compound, 1,10-decanediol diacetate, has been synthesized from furfural in a green and efficient method. This method involves a tandem benzoin condensation and hydrodeoxygenation reaction .


Molecular Structure Analysis

The molecular structure of 1,10-Decanediol dimethacrylate consists of a total of 51 bonds. There are 21 non-H bonds, 4 multiple bonds, 15 rotatable bonds, 4 double bonds, and 2 ester(s) (aliphatic) .


Physical And Chemical Properties Analysis

1,10-Decanediol dimethacrylate is a colorless liquid that contains less than 300 ppm HQ as a stabilizer. It should be stored at temperatures between 2-8°C . It has a molecular weight of 310.43 .

Scientific Research Applications

Adhesive Applications

1,10-Decanediol dimethacrylate can be used to prepare camphorquinone/amine based adhesive . This adhesive has potential applications in various industries .

Synthesis of Pharmaceuticals, Advanced Coatings, Lubricants, Detergents, Surfactants, Adhesives and Initiators

While the specific information on the synthesis of 1,10-Decanediol dimethacrylate is not available, a related compound, 1,12-Dodecanediol, has been synthesized from dodecanedioic acid . It has important applications mainly in the synthesis of pharmaceuticals, advanced coatings, lubricants, detergents, surfactants, adhesives and initiators .

Future Directions

While specific future directions for 1,10-Decanediol dimethacrylate are not mentioned in the available resources, it’s noted that it can be used to make materials for use in dental applications .

properties

IUPAC Name

10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c1-15(2)17(19)21-13-11-9-7-5-6-8-10-12-14-22-18(20)16(3)4/h1,3,5-14H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZPQLZONWIQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27813-92-9
Record name 2-Propenoic acid, 2-methyl-, 1,1′-(1,10-decanediyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27813-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7044972
Record name 1,10-Decanediol dimethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,10-Decanediol dimethacrylate

CAS RN

6701-13-9
Record name Decanediol dimethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6701-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Decamethylene dimethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006701139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Decanediol dimethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-decanediyl bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,10-DECAMETHYLENE DIMETHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9449K3UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,10-Decanediol dimethacrylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,10-Decanediol dimethacrylate
Reactant of Route 3
Reactant of Route 3
1,10-Decanediol dimethacrylate
Reactant of Route 4
Reactant of Route 4
1,10-Decanediol dimethacrylate
Reactant of Route 5
Reactant of Route 5
1,10-Decanediol dimethacrylate
Reactant of Route 6
Reactant of Route 6
1,10-Decanediol dimethacrylate

Q & A

Q1: Can D3MA be used in applications beyond dental resins, such as the fabrication of monolithic columns for protein separation?

A3: Yes, research demonstrates the successful use of D3MA as a crosslinker in the fabrication of double-functionalized polymer monolithic columns for protein separation []. In this context, D3MA, along with iron porphyrin and an ionic liquid, forms a porous polymer network within a stainless-steel column []. This monolithic column exhibits good selectivity and high performance in separating protein mixtures, including complex biological samples like egg white and human plasma []. This highlights the versatility of D3MA as a building block in various polymer applications beyond traditional dental materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.